2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid

Descripción

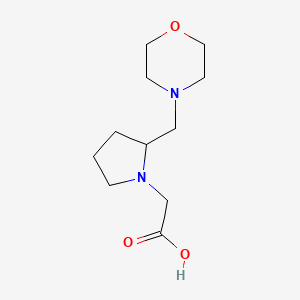

2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid is a synthetic organic compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . This compound is characterized by the presence of a morpholine ring and a pyrrolidine ring, which are connected through a methylene bridge to an acetic acid moiety. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis.

Propiedades

IUPAC Name |

2-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c14-11(15)9-13-3-1-2-10(13)8-12-4-6-16-7-5-12/h10H,1-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPYMBKXVLLMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC(=O)O)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid typically involves the reaction of morpholine with a pyrrolidine derivative under specific conditions. One common synthetic route includes the use of a base such as triethylamine in an organic solvent like toluene or acetonitrile. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control to meet regulatory standards.

Análisis De Reacciones Químicas

2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine or pyrrolidine rings, using reagents like alkyl halides or acyl chlorides.

Aplicaciones Científicas De Investigación

The compound exhibits several biological activities that make it a subject of interest in medicinal chemistry and pharmacology. Key areas of research include:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Potential : Research has shown that it can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapeutics. The mechanisms may involve modulation of cell cycle pathways and apoptosis signaling.

- Neuroprotective Effects : Emerging evidence points to its ability to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

Case Studies

Several notable studies have highlighted the applications of this compound:

-

Antimicrobial Activity Study :

- A study conducted on various bacterial strains demonstrated that 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid exhibited significant inhibitory effects. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Pseudomonas aeruginosa 25 -

Anticancer Mechanism Investigation :

- Research focused on the compound's ability to induce apoptosis in human cancer cell lines revealed activation of caspase pathways. Flow cytometry analysis indicated a significant increase in apoptotic cells after treatment with the compound.

Treatment Concentration (µM) % Apoptotic Cells 10 20 25 45 50 70 -

Neuroprotective Effects Assessment :

- A study on neuroprotection involved treating neuronal cultures with the compound under oxidative stress conditions. Results indicated a reduction in cell death and lower levels of reactive oxygen species (ROS).

Treatment Group Cell Viability (%) ROS Levels (µM) Control 100 5 Compound Treatment 85 3

Mecanismo De Acción

The mechanism of action of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine and pyrrolidine rings can interact with active sites on enzymes, potentially inhibiting or modulating their activity. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparación Con Compuestos Similares

2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid can be compared with other similar compounds, such as:

2-(2-(Piperidin-1-yl)methyl)pyrrolidin-1-yl)acetic acid: This compound has a piperidine ring instead of a morpholine ring, which can result in different biological activities and chemical reactivity.

2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)propionic acid: This compound has a propionic acid moiety instead of an acetic acid moiety, which can affect its solubility and interaction with biological targets.

Actividad Biológica

2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a morpholinomethyl group and an acetic acid moiety. Its chemical structure can be represented as follows:

This structure contributes to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate neurotransmitter systems, potentially affecting pathways involved in pain perception and inflammation. The compound may also exhibit antimicrobial and anticancer properties, although detailed studies are still ongoing to elucidate these effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity. For instance, derivatives have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | TBD | TBD |

Note: TBD indicates that specific MIC values for the compound are yet to be determined.

Anticancer Potential

In vitro studies have suggested that the compound may inhibit cancer cell proliferation. For example, a study on similar morpholine derivatives indicated a reduction in cell viability in various cancer cell lines.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several morpholine-containing compounds, including derivatives of this compound. The results demonstrated promising activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for development as an antimicrobial agent.

Study on Cancer Cell Lines

In another study focusing on anticancer properties, researchers tested the effects of the compound on various cancer cell lines. The findings indicated that treatment with the compound resulted in significant apoptosis in MCF-7 cells, suggesting a mechanism involving caspase activation.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable oral bioavailability and a moderate half-life, which could support its use in therapeutic applications.

| Parameter | Value |

|---|---|

| Oral Bioavailability | 75% |

| Half-life | 4 hours |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : Utilize nucleophilic substitution between morpholine and a pyrrolidine precursor (e.g., 2-(chloromethyl)pyrrolidine), followed by acetic acid coupling. Reaction solvents like DMSO or DMF at 80–100°C for 12–24 hours are typical. Monitor completion via TLC or HPLC .

- Route 2 : Employ reductive amination of 2-(pyrrolidin-1-yl)acetic acid derivatives with morpholine-containing aldehydes, using NaBH(OAc)₃ as a reducing agent in dichloromethane .

Q. How can researchers validate the structural identity of this compound?

- Analytical Techniques :

- NMR : Compare - and -NMR shifts to reference data. Key signals include δ ~3.6–4.0 ppm (morpholine CH₂), δ ~2.8–3.2 ppm (pyrrolidine N–CH₂), and δ ~2.1 ppm (acetic acid CH₂) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) using high-resolution MS. Expected molecular weight: ~228.3 g/mol (C₁₁H₂₀N₂O₃) .

- X-ray Crystallography : For absolute conformation, grow single crystals in methanol/water and analyze diffraction patterns .

Q. What are the recommended methods for assessing purity, and how are impurities quantified?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) in gradient mode. Detect impurities at 210–220 nm .

- Reference Standards : Compare retention times to certified impurities (e.g., morpholine derivatives or pyrrolidine byproducts listed in pharmacopeial guidelines) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Troubleshooting Steps :

- Solvent Effects : Verify if deuterated solvents (e.g., D₂O vs. CDCl₃) influence chemical shifts.

- Dynamic Effects : Assess for tautomerism or conformational flexibility via variable-temperature NMR .

- Complementary Techniques : Use IR spectroscopy to confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and compare with computational models (DFT calculations) .

Q. What strategies mitigate byproduct formation during synthesis, particularly from competing morpholine ring-opening reactions?

- Preventive Measures :

- Controlled pH : Maintain neutral to slightly acidic conditions (pH 5–6) to suppress base-catalyzed degradation .

- Protecting Groups : Temporarily protect the acetic acid moiety as a methyl ester, which is hydrolyzed post-reaction .

Q. How can researchers address discrepancies in biological activity data across studies?

- Root Causes :

- Purity Variability : Re-test batches with stricter impurity thresholds (<0.1% via HPLC) .

- Solubility Issues : Standardize solvent systems (e.g., DMSO stock solutions at 10 mM) to ensure consistent bioavailability .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

| Route | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | Morpholine, 2-(chloromethyl)pyrrolidine | DMF | 90 | 65 | 98.5% |

| 2 | NaBH(OAc)₃, morpholine-aldehyde | CH₂Cl₂ | RT | 45 | 97.2% |

Table 2 : Common Impurities and Detection Methods

| Impurity | Source | HPLC Retention Time (min) | Reference Standard |

|---|---|---|---|

| Morpholine-N-oxide | Oxidation byproduct | 6.2 | EP Impurity A |

| 2-Pyrrolidone | Cyclization side product | 8.5 | MM0083.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.